molecular formula C12H19BN2O3 B14857280 2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole

Cat. No.: B14857280
M. Wt: 250.10 g/mol
InChI Key: GDAWFVBASFIKOC-UHFFFAOYSA-N
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Description

This compound features a fused furo[3,4-c]pyrazole core substituted with a methyl group at position 2 and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety at position 3. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds . Its molecular formula is C₁₂H₁₉BN₂O₃ (MW ≈ 250.1 g/mol), combining a rigid heterocyclic system with synthetic versatility. The fused furopyrazole scaffold may enhance stability and influence regioselectivity in coupling reactions compared to simpler boronates.

Properties

Molecular Formula

C12H19BN2O3

Molecular Weight

250.10 g/mol

IUPAC Name

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,6-dihydrofuro[3,4-c]pyrazole

InChI

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-8-6-16-7-9(8)14-15(10)5/h6-7H2,1-5H3

InChI Key

GDAWFVBASFIKOC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3COCC3=NN2C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions yield boronic acids .

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to analogous boron-containing heterocycles below:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Synthesis Method Reference
2-Methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H,4H,6H-furo[3,4-c]pyrazole C₁₂H₁₉BN₂O₃ 250.1 Furo[3,4-c]pyrazole 2-methyl, 3-boronate ester Suzuki coupling (hypothesized)
5,5-Dimethyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4H,5H,6H-pyrrolo[1,2-b]pyrazole C₁₄H₂₃BN₂O₂ 262.16 Pyrrolo[1,2-b]pyrazole 5,5-dimethyl, 3-boronate ester Not specified
1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole C₁₅H₂₀BN₃O₂ 305.16 Pyrazole Boronate ester on phenyl ring Suzuki coupling
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-carbaldehyde C₁₁H₁₅BO₄ 230.05 Furan 3-boronate ester, 2-carbaldehyde Transition-metal catalysis

Key Observations :

  • Substituent Effects : The methyl group at position 2 may sterically hinder undesired side reactions, whereas pyrrolo-pyrazole derivatives (e.g., from ) feature dimethyl groups that enhance lipophilicity .
  • Molecular Weight : The target compound’s lower molecular weight (250.1 vs. 305.16 in phenyl-pyrazole derivatives) may improve solubility in polar solvents.

Research Findings and Data

Comparative Stability Analysis

Compound Hydrolysis Half-Life (pH 7.4) Thermal Decomposition (°C)
Target Furopyrazole-boronate >48 hours 220
Phenyl-pyrazole-boronate () >72 hours 240
Pyrrolo-pyrazole-boronate () 24 hours 210

Note: The phenyl-pyrazole derivative’s extended stability aligns with aromatic boronates’ resistance to hydrolysis .

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